molecular formula C14H15BrClNO5 B071642 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside CAS No. 171869-92-4

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside

Cat. No.: B071642
CAS No.: 171869-92-4
M. Wt: 392.63 g/mol
InChI Key: ZMYJTGDNFZJYFN-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a chromogenic substrate used primarily in biochemical assays. It is known for its ability to produce a blue precipitate upon enzymatic cleavage, making it useful in various diagnostic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indolyl with a suitable fucopyranoside derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced purification techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by specific enzymes such as α-L-fucosidase, leading to the cleavage of the glycosidic bond and the formation of a blue indigo dye .

Common Reagents and Conditions

The enzymatic hydrolysis of this compound typically requires the presence of α-L-fucosidase under optimal pH and temperature conditions. The reaction is often carried out in buffered solutions to maintain the stability of the enzyme and substrate .

Major Products Formed

The primary product formed from the enzymatic hydrolysis of this compound is a blue indigo dye. This product is used as a visual indicator in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is unique due to its specificity for α-L-fucosidase, making it particularly useful in assays where the detection of this enzyme is required. Its ability to produce a distinct blue dye upon enzymatic cleavage also sets it apart from other substrates .

Properties

IUPAC Name

2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJTGDNFZJYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403892, DTXSID40864729
Record name 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171869-92-4
Record name 2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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